![molecular formula C12H22ClN B1492413 4-(Cyclohexylmethylidene)piperidine hydrochloride CAS No. 2098063-91-1](/img/structure/B1492413.png)
4-(Cyclohexylmethylidene)piperidine hydrochloride
Overview
Description
4-(Cyclohexylmethylidene)piperidine hydrochloride (4-CMPHCl) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of piperidine, a cyclic compound that is found in many natural products, and is characterized by its four-ring structure. 4-CMPHCl is a white, crystalline solid that is soluble in water and other polar solvents. It is commercially available in both its hydrochloride and its free base form.
Scientific Research Applications
Medicinal Applications
4-(Cyclohexylmethylidene)piperidine hydrochloride serves as a precursor in the synthesis of pharmaceutical compounds, including those with therapeutic applications such as anti-cancer, antihypertensive, antiulcer, antimicrobial, and more. It is particularly noted for its use in drug groups addressing cancer, infectious and parasitic diseases, Alzheimer’s disease, and neuropathic pain .
Chemistry Applications
In the field of chemistry, this compound is utilized as a reagent for the synthesis of various active compounds. It is an important intermediate for the synthesis of P-gp inhibitors that modulate the activity of P-glycoprotein to increase drug absorption. Additionally, it’s used in the synthesis of phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors .
Materials Science Applications
The compound finds use in materials science as a starting material in the synthesis of fentanyl (hydrochloride) and other related compounds. It’s also involved in the construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles, which have implications in materials science .
properties
IUPAC Name |
4-(cyclohexylmethylidene)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h10-11,13H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIUUPJDTNPZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylmethylidene)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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